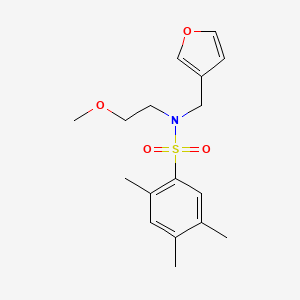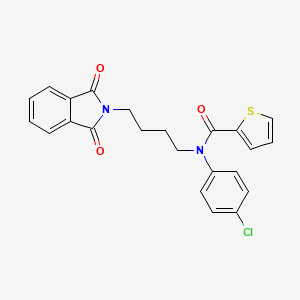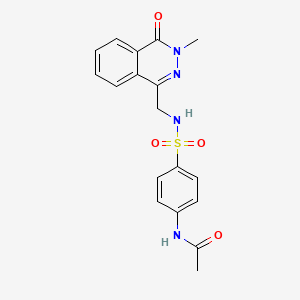
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide, also known by its chemical structure, is a compound with the following IUPAC name: N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzenesulfonamide . It has a molecular weight of 358.42 g/mol .
Synthesis Analysis
The synthetic pathway for this compound involves the reaction of (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-acetic acid with N,N-dimethylamine and subsequent sulfonation. The resulting product is N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N4O3S . It features a phthalazinone core with a sulfonamide group attached to the phenyl ring. The N,N-dimethylamino substituent enhances its solubility and bioavailability .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Hydrogen, Stacking, and Halogen Bonding Analysis
A study on a structurally similar compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provided insights into the compound's crystal structure stabilization by N-H···O and C-H···O contacts, weak C-H···π, and Se···N interactions. The research highlighted the significance of dispersive interactions and density functional theory (DFT) calculations for understanding stability and reactivity. This analysis may offer a foundation for exploring the subject compound's interaction mechanisms and potential applications in materials science or molecular engineering (Gouda et al., 2022).
Antiviral and Antimicrobial Potential
Another research avenue has been the synthesis and evaluation of compounds with similar frameworks for their antiviral and antimicrobial activities. For instance, derivatives of Naphthalene have been synthesized and screened for inhibitory activity against HIV-1 and HIV-2, showcasing the potential of structurally related compounds in developing new antiviral agents (Hamad et al., 2010). Similarly, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).
Antioxidant Activity and Coordination Chemistry
The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have been studied, revealing interesting aspects of hydrogen bonding in the self-assembly process and significant antioxidant activity. These findings suggest the potential use of related compounds in the development of antioxidants and coordination compounds with therapeutic benefits (Chkirate et al., 2019).
Electronic and Biological Interactions
Further research into N-[4-(Ethylsulfamoyl)phenyl]acetamide showcased the compound's structural, electronic, and biological interactions in polar liquids, offering insights into its reactivity and potential pharmaceutical applications. Molecular docking analysis highlighted its fungal and cancer activities, indicating the broad scope of scientific research applications for such compounds (Bharathy et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(23)20-13-7-9-14(10-8-13)27(25,26)19-11-17-15-5-3-4-6-16(15)18(24)22(2)21-17/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSSFADRIATYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)
![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)
![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)
![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)
![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)
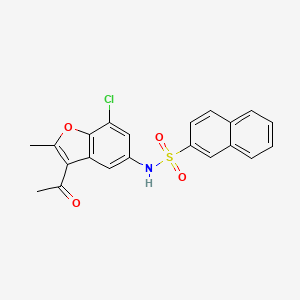
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
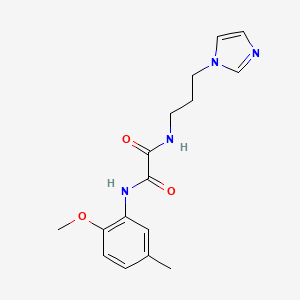
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)
